![molecular formula C10H16ClNO3 B1379773 1-Amino-3-(3-methoxyphenoxy)-2-propanol hydrochloride CAS No. 1609400-65-8](/img/structure/B1379773.png)
1-Amino-3-(3-methoxyphenoxy)-2-propanol hydrochloride
Overview
Description
1-Amino-3-(3-methoxyphenoxy)-2-propanol hydrochloride, also known as ‘Metoprolol,’ is a beta-blocker and anti-hypertensive medication. It is commonly used to treat conditions such as high blood pressure, angina, and heart-related issues. It falls under the category of Heterocyclic Organic Compounds .
Molecular Structure Analysis
The molecular formula of 1-Amino-3-(3-methoxyphenoxy)-2-propanol hydrochloride is C10H15NO3 . It has a molecular weight of 197.23 g/mol .Scientific Research Applications
Pharmacological Review and Potential Therapeutic Roles Phenolic compounds, including those structurally related to 1-Amino-3-(3-methoxyphenoxy)-2-propanol hydrochloride, have shown a wide range of biological and pharmacological effects. Chlorogenic Acid (CGA), a phenolic compound, plays several therapeutic roles such as antioxidant activity, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension, and CNS stimulator roles. CGA's modulation of lipid and glucose metabolism has implications for treating disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
Antitumor Efficacy in Cancer Models FTY720, an immunosuppressant structurally distinct but relevant for understanding the potential of 1-Amino-3-(3-methoxyphenoxy)-2-propanol hydrochloride, has shown preclinical antitumor efficacy in several cancer models. This efficacy is attributed to S1PR-independent mechanisms, suggesting potential pathways through which related compounds could exert anticancer effects (Zhang et al., 2013).
Mechanistic Insights from Lignin Model Compounds Research on dimeric non-phenolic β-O-4-type lignin model compounds, which share structural motifs with 1-Amino-3-(3-methoxyphenoxy)-2-propanol hydrochloride, has revealed insights into the acidolysis mechanism of lignin. Such studies underscore the importance of specific functional groups in chemical reactions, potentially guiding the application of 1-Amino-3-(3-methoxyphenoxy)-2-propanol hydrochloride in lignin-related research or its degradation processes (Yokoyama, 2015).
Atmospheric Reactivity and SOA Formation Methoxyphenols, to which 1-Amino-3-(3-methoxyphenoxy)-2-propanol hydrochloride is structurally related, have been studied for their atmospheric reactivity and secondary organic aerosol (SOA) formation potential. Understanding the degradation pathways and SOA formation of methoxyphenols can inform environmental assessments of related compounds, highlighting their potential impact on air quality and pollution (Liu et al., 2022).
properties
IUPAC Name |
1-amino-3-(3-methoxyphenoxy)propan-2-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3.ClH/c1-13-9-3-2-4-10(5-9)14-7-8(12)6-11;/h2-5,8,12H,6-7,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQWXYWGHUSJCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(CN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-(3-methoxyphenoxy)-2-propanol hydrochloride | |
CAS RN |
1609400-65-8 | |
Record name | 2-Propanol, 1-amino-3-(3-methoxyphenoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609400-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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